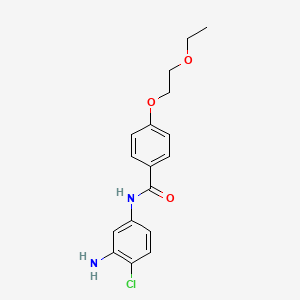

N-(3-Amino-4-chlorophenyl)-4-(2-ethoxyethoxy)-benzamide

Description

Properties

IUPAC Name |

N-(3-amino-4-chlorophenyl)-4-(2-ethoxyethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O3/c1-2-22-9-10-23-14-6-3-12(4-7-14)17(21)20-13-5-8-15(18)16(19)11-13/h3-8,11H,2,9-10,19H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTPSBZZXUPEHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-4-(2-ethoxyethoxy)-benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-amino-4-chlorobenzoyl chloride and 4-(2-ethoxyethoxy)aniline.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

Procedure: The 3-amino-4-chlorobenzoyl chloride is reacted with 4-(2-ethoxyethoxy)aniline under reflux conditions to form the desired benzamide compound.

Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Automated Systems: Employing automated systems for precise control of reaction conditions.

Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Quality Control: Ensuring rigorous quality control measures to maintain the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-4-(2-ethoxyethoxy)-benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chloro group can be reduced to form the corresponding amine.

Substitution: The ethoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-(3-Amino-4-chlorophenyl)-4-(2-ethoxyethoxy)-benzamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-4-(2-ethoxyethoxy)-benzamide involves:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways: Modulation of signaling pathways that regulate cellular processes such as proliferation, apoptosis, or inflammation.

Binding Affinity: High binding affinity to target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physicochemical Comparison

Research Findings and Implications

- Synthetic Accessibility : The target compound can be synthesized via palladium-catalyzed coupling or amide bond formation, similar to methods in and .

- Structure-Activity Relationship (SAR): The amino group at the 3-position and ethoxyethoxy chain are critical for balancing solubility and target engagement. Analogs with shorter alkoxy chains (e.g., methoxy) show reduced bioavailability .

- Mechanistic Insights : While HDAC inhibition is observed in CI-994, the target compound’s ethoxyethoxy group may redirect its mechanism toward kinase or protease inhibition, warranting further study .

Biological Activity

N-(3-Amino-4-chlorophenyl)-4-(2-ethoxyethoxy)-benzamide is a synthetic organic compound characterized by its unique chemical structure, which includes an amine group, a chlorophenyl moiety, and an ethoxyethoxy substituent. This compound, with a molecular formula of and a molecular weight of approximately 334.80 g/mol, has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure

The compound can be represented as follows:

This structure features:

- Amino Group (NH2) : Suggests potential interactions with biological receptors.

- Chlorine Atom : Positioned at the para position relative to the amino group, influencing its reactivity and biological properties.

- Ethoxyethoxy Group : Enhances solubility and may alter interaction dynamics with biological targets.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological activities:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation by targeting specific pathways involved in cell division and survival. For instance, the inhibition of Polo-like kinase 1 (Plk1), a mitotic-specific target deregulated in various cancers, has been explored in related compounds .

- Anti-inflammatory Effects : The presence of the amino group could facilitate interactions with inflammatory mediators, indicating potential use in treating inflammatory conditions.

- Antiviral Properties : Similar benzamide derivatives have shown broad-spectrum antiviral effects against viruses such as HBV (Hepatitis B Virus) by enhancing intracellular levels of APOBEC3G (A3G), which inhibits viral replication .

The mechanism of action for this compound is believed to involve:

- Receptor Modulation : Interaction with specific biological receptors or enzymes, leading to altered signal transduction pathways.

- Inhibition of Enzymatic Activity : Potential to inhibit key enzymes involved in disease processes, such as kinases in cancer cells.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-Chlorophenyl)-N'-ethylurea | Contains a chlorophenyl group | Urea linkage alters reactivity |

| N-(3-Aminophenyl)-N'-phenylurea | Similar amine functionality | Urea moiety affects solubility |

| N-(4-Methylphenyl)-N'-phenylurea | Methyl substitution on phenyl | Influences lipophilicity and metabolic stability |

| N-(2-Aminophenyl)-N'-isopropylurea | Isopropyl substitution affects sterics | Different sterics may influence receptor binding |

The distinct combination of functional groups in this compound may confer unique biological activities compared to these similar compounds.

Study on Anticancer Activity

A study focused on the anticancer properties of benzamide derivatives highlighted the effectiveness of similar compounds in inhibiting Plk1 activity. Compounds were evaluated for their IC50 values, showcasing varying degrees of potency against cancer cell lines. For instance, derivatives exhibiting lower IC50 values indicated higher efficacy in inhibiting cancer cell proliferation .

Investigation of Antiviral Properties

Research into anti-HBV agents demonstrated that derivatives similar to this compound effectively increased A3G levels within cells, thereby inhibiting HBV replication. This study emphasized the importance of structural modifications in enhancing antiviral activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3-Amino-4-chlorophenyl)-4-(2-ethoxyethoxy)-benzamide, and how is the product characterized?

- Methodological Answer : The compound is typically synthesized via amide coupling between 3-amino-4-chloroaniline derivatives and 4-(2-ethoxyethoxy)benzoyl chloride under anhydrous conditions. Key steps include:

- Reaction Optimization : Use of a base (e.g., triethylamine) in tetrahydrofuran (THF) at 0–5°C to minimize side reactions.

- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the product.

- Characterization : Confirmed via / NMR (to verify amine and ethoxyethoxy groups), mass spectrometry (for molecular ion validation), and elemental analysis .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : NMR (to resolve aromatic protons and ethoxyethoxy signals) and IR spectroscopy (amide C=O stretch at ~1650–1700 cm) .

- Crystallography : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and intermolecular interactions. For example, hydrogen bonding between the amide NH and chloro substituents can stabilize the crystal lattice .

Advanced Research Questions

Q. How do structural modifications at the benzamide or ethoxyethoxy groups influence biological activity and target selectivity?

- Methodological Answer :

- Benzamide Modifications : Introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the 4-position enhances metabolic stability and binding to enzymes like poly(ADP-ribose) polymerase (PARP-1) .

- Ethoxyethoxy Chain Optimization : Lengthening the chain or replacing oxygen with sulfur alters lipophilicity, impacting membrane permeability. For instance, analogs with 2-ethoxyethoxy groups show improved solubility compared to bulkier substituents .

- Case Study : In Trypanosoma brucei inhibitors, chloro and fluoro substituents on the phenyl ring increased target engagement by 30% compared to unsubstituted analogs .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed pH, temperature) to minimize variability .

- Structural Validation : Verify compound purity (>95% by HPLC) and confirm stereochemistry (if applicable) using chiral chromatography or circular dichroism .

- Data Cross-Referencing : Compare results with structurally similar compounds, such as N-(3-chlorophenethyl)-4-nitrobenzamide, to identify trends in substituent-activity relationships .

Q. What computational strategies are effective for predicting interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like bacterial acps-pptase enzymes. Focus on hydrogen bonding with the amide group and hydrophobic interactions with the chloro-phenyl moiety .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP and topological polar surface area (TPSA) to predict antimicrobial IC values .

Q. What are the key challenges in crystallizing this compound, and how can purity be ensured for structural studies?

- Methodological Answer :

- Crystallization Challenges : Low solubility in common solvents (e.g., ethanol, DMSO) may require mixed-solvent systems (e.g., DMF/water) or slow evaporation techniques .

- Purity Control : Employ recrystallization (e.g., using hot ethanol) followed by dynamic light scattering (DLS) to detect amorphous impurities. For X-ray studies, ensure crystal size >0.1 mm and minimal twinning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.